An In-depth Technical Guide to 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine (CAS 1241725-77-8): Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine (CAS 1241725-77-8): Synthesis, Characterization, and Applications in Drug Discovery
Disclaimer: 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine is a novel and specialized chemical entity. As such, publicly available experimental data is limited. This guide provides a comprehensive overview based on established principles of heterocyclic chemistry, data from structurally related analogs, and validated synthetic methodologies for the core pyrrolo[3,4-b]pyridine scaffold. The protocols and data presented herein are intended to serve as a foundational resource for researchers.
Introduction: The Pyrrolo[3,4-b]pyridine Scaffold
The pyrrolo[3,4-b]pyridine core, an isomer of azaindole, represents a "privileged structure" in medicinal chemistry. This fused heterocyclic system is an aza-analogue of isoindolin-1-one, a core component of various natural and synthetic anticancer agents.[1] The strategic placement of nitrogen atoms within the bicyclic structure imparts unique electronic properties and hydrogen bonding capabilities, making it an attractive scaffold for designing targeted therapeutics. Derivatives of pyrrolo[3,4-b]pyridine have demonstrated a wide spectrum of biological activities, including potential as anticancer, antiviral, and antibacterial agents.[2][3] The subject of this guide, 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine, combines this potent core with a bromine atom, a common feature for modulating metabolic stability and providing a handle for further chemical elaboration, and a 3-amino group, a key functional group for interacting with biological targets.
Physicochemical and Structural Properties
While specific, experimentally determined data for CAS 1241725-77-8 is not publicly available, the expected properties can be inferred from its structure and data from analogous compounds.
| Property | Predicted/Inferred Value | Source/Justification |
| Molecular Formula | C₇H₆BrN₃ | Based on chemical structure |
| Molecular Weight | 212.05 g/mol | Calculated from molecular formula |
| Appearance | Likely a solid at room temperature | Common for similar heterocyclic amines[4] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | General property of functionalized heterocycles |
| InChI Key | Inferred from structure | A unique structural identifier |
| SMILES | Nc1c2c(cn1)c(Br)cn2 | A 2D representation of the molecule |
Proposed Synthetic Strategies
There is no published, direct synthesis for 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine. However, a plausible multi-step synthetic pathway can be designed based on well-established multicomponent reactions for the pyrrolo[3,4-b]pyridin-5-one core, followed by functional group interconversion.
Strategy Overview: MCR and Subsequent Amination
A robust approach involves an initial Ugi-Zhu three-component reaction (UZ-3CR) coupled with a cascade process (aza-Diels-Alder/N-acylation/aromatization) to construct a brominated pyrrolo[3,4-b]pyridin-5-one intermediate.[1][5] This intermediate can then be subjected to chemical modification to introduce the 3-amino group.
Caption: Proposed two-part synthetic strategy.
Experimental Protocol: Synthesis of the Pyrrolo[3,4-b]pyridin-5-one Core
This protocol is adapted from established procedures for similar structures and serves as a starting point.[6][7]
Step 1: Ugi-Zhu Three-Component Reaction (UZ-3CR) followed by Aza-Diels-Alder Cascade
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Reaction Setup: To a microwave reaction tube, add the brominated aldehyde (e.g., 5-bromo-2-pyridinecarboxaldehyde, 1.0 equiv.), a primary amine (1.0 equiv.), and toluene (1.0 mL).
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Imine Formation: Heat the mixture using microwave irradiation (e.g., 65 °C, 100 W) for 5 minutes.
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Catalysis: Add a Lewis acid catalyst, such as ytterbium(III) triflate (Yb(OTf)₃, 0.03 equiv.), and continue microwave irradiation for another 5 minutes.[6][7]
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Ugi-Zhu Reaction: Add an α-isocyanoacetamide (1.2 equiv.) to the mixture. Continue to stir and heat via microwave (e.g., 80 °C, 100 W) for 15 minutes to form the 5-aminooxazole intermediate.
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Aza-Diels-Alder Cascade: Add maleic anhydride (1.4 equiv.) to the reaction mixture. Continue heating until the reaction is complete (monitored by TLC or LC-MS). This cascade involves an intermolecular [4+2] aza-Diels-Alder cycloaddition, followed by intramolecular N-acylation, decarboxylation, and dehydration to yield the brominated pyrrolo[3,4-b]pyridin-5-one.[7]
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Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Purify the residue using column chromatography on silica gel to isolate the 5-bromo-1H-pyrrolo[3,4-b]pyridin-5-one intermediate.
Hypothetical Conversion to 3-Amino Derivative
The conversion of the 5-oxo group to a 3-amino group is a non-trivial transformation and would likely require a multi-step process. A speculative route is outlined below:
Caption: Hypothetical functional group interconversion.
An alternative and more direct strategy would involve a palladium-catalyzed amination, such as the Buchwald-Hartwig amination, on a suitably di-halogenated pyrrolopyridine precursor.[8][9] This would involve the selective reaction at one halogenated position over another, which can be challenging but offers a more direct route to the amino functionality.
Characterization and Analytical Methods
Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this class of molecules:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will provide information on the number and connectivity of protons. Aromatic protons on the pyridine and pyrrole rings will appear in the downfield region (typically 6.5-8.5 ppm). The amine protons will likely appear as a broad singlet.
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¹³C NMR: Will show the number of unique carbon environments. The carbon atom attached to the bromine will be influenced by its quadrupolar moment.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial to confirm the molecular formula. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.
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Infrared (IR) Spectroscopy: Will show characteristic peaks for N-H stretching of the amine and pyrrole groups (typically 3200-3500 cm⁻¹), as well as C=C and C-N stretching in the aromatic region (1400-1600 cm⁻¹).
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X-ray Crystallography: If suitable crystals can be grown, this technique provides unambiguous confirmation of the molecular structure and connectivity.
Applications in Drug Discovery
The pyrrolo[3,4-b]pyridine scaffold is a versatile platform for the development of novel therapeutics. The introduction of a 5-bromo and a 3-amino group suggests several potential applications:
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Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase active site. The amino-pyrrolopyridine structure is well-suited for this type of interaction.
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Anticancer Agents: As an aza-analogue of isoindolin-1-one, this scaffold has been explored for its cytotoxic effects against various cancer cell lines, including breast and cervical cancer.[1][5] The mechanism can involve inhibition of key cellular processes like tubulin polymerization.
-
Antiviral and Antibacterial Agents: Fused heterocyclic systems are a rich source of antimicrobial drug candidates. Derivatives of the related pyrrolo[3,4-c]pyridine have shown antiviral and antimycobacterial activities.[3]
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Fragment-Based Drug Design (FBDD): This molecule can serve as a valuable fragment for screening against various biological targets. The bromine atom provides a vector for synthetic elaboration to grow the fragment into a more potent lead compound.
Safety and Handling
No specific safety data sheet (SDS) is available for CAS 1241725-77-8. However, based on data from structurally similar brominated heterocyclic amines, the following precautions should be taken:[10][11]
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Hazard Classification (Inferred):
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Harmful if swallowed (Acute Toxicity, Oral).
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
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-
Personal Protective Equipment (PPE):
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Wear protective gloves, protective clothing, and eye/face protection.
-
Use in a well-ventilated area or with a fume hood.
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-
Handling:
-
Avoid breathing dust, fumes, or vapors.
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Wash hands thoroughly after handling.
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Avoid contact with skin and eyes.
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-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Always consult a comprehensive and compound-specific Safety Data Sheet from the supplier before handling any chemical.
Conclusion
5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine is a promising but understudied molecule. Its structural similarity to a range of biologically active compounds makes it a compelling target for synthesis and evaluation in drug discovery programs. While direct experimental data is scarce, this guide provides a solid foundation for researchers by outlining plausible synthetic routes based on modern multicomponent reactions, detailing essential characterization techniques, and highlighting its potential therapeutic applications. As with any novel compound, careful planning and execution of synthesis and handling are paramount for successful research outcomes.
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Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. RSC Publishing. [Link]
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A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]
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Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PMC. [Link]
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5-bromo-1h-pyrazolo[3,4-b]pyridin-3-amine. PubChem. [Link]
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5-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine. MilliporeSigma. [Link]
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Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. MDPI. [Link]
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Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin- 5-ones Containing the 4-Amino-7-chloroquinoline Moiety and I. Semantic Scholar. [Link]
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Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ResearchGate. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. [Link]
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